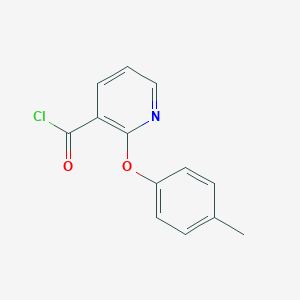

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQBNLMZQVRGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379260 | |

| Record name | 2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-79-2 | |

| Record name | 2-(4-methylphenoxy)pyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Brief: 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

CAS Number: 175135-79-2

Synonyms: 2-(p-Tolyloxy)nicotinoyl chloride

This document provides a concise technical overview of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, addressing its chemical identity and the context of its precursor, 2-(4-Methylphenoxy)nicotinic acid. Due to the limited availability of in-depth public data, this guide focuses on foundational information and general methodologies.

Compound Identification and Properties

Quantitative data for this compound is not extensively reported in publicly accessible literature. The table below summarizes key information for its precursor, 2-(4-Methylphenoxy)nicotinic acid, which serves as a crucial starting material for the synthesis of the target compound.

| Property | Value | Reference Compound |

| Molecular Formula | C₁₃H₁₁NO₃ | 2-(4-Methylphenoxy)nicotinic acid |

| Molecular Weight | 229.235 g/mol | 2-(4-Methylphenoxy)nicotinic acid |

| CAS Number | 54629-15-1 | 2-(4-Methylphenoxy)nicotinic acid |

Synthesis and Experimental Protocols

General Protocol for the Synthesis of Acyl Chlorides from Carboxylic Acids:

-

Reagents and Solvents:

-

Precursor: 2-(4-Methylphenoxy)nicotinic acid

-

Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used.

-

Solvent: An inert, anhydrous solvent such as dichloromethane (DCM) or toluene is typically employed.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride.

-

-

Procedure:

-

The precursor, 2-(4-Methylphenoxy)nicotinic acid, is dissolved or suspended in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The chlorinating agent (e.g., thionyl chloride) is added dropwise to the reaction mixture, often at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is stirred until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or the cessation of gas evolution.

-

Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The resulting acyl chloride may be used directly in subsequent reactions or purified, for example, by distillation under reduced pressure if thermally stable.

-

The following diagram illustrates the general workflow for this synthesis.

Synthesis of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process: the formation of a diaryl ether via a nucleophilic aromatic substitution, followed by the conversion of the resulting carboxylic acid to the target acid chloride. This document details the experimental protocols, relevant data, and logical workflows for this synthesis.

Synthetic Strategy

The synthesis of this compound can be logically approached in two primary stages, as outlined in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 2-(4-Methylphenoxy)nicotinic acid. This is followed by the conversion of the carboxylic acid functionality to the desired acid chloride.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis. These protocols are based on established chemical transformations analogous to those required for the target molecule.

Step 1: Synthesis of 2-(4-Methylphenoxy)nicotinic acid

This step involves a nucleophilic aromatic substitution reaction, a variation of the Williamson ether synthesis, between 2-chloronicotinic acid and 4-methylphenol.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 2-Chloronicotinic acid | 157.56 | 1.0 eq | - |

| 4-Methylphenol (p-Cresol) | 108.14 | 1.2 eq | - |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 eq | - |

| N,N-Dimethylformamide (DMF) | 73.09 | - | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), 4-methylphenol (1.2 eq), and potassium carbonate (2.5 eq).

-

Add a suitable volume of anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with a suitable acid (e.g., 2M HCl) to a pH of approximately 3-4.

-

The precipitated product, 2-(4-Methylphenoxy)nicotinic acid, is collected by filtration.

-

Wash the solid with water and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This step involves the conversion of the carboxylic acid group of 2-(4-Methylphenoxy)nicotinic acid to an acid chloride using a chlorinating agent such as thionyl chloride.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 2-(4-Methylphenoxy)nicotinic acid | 229.23 | 1.0 eq | - |

| Thionyl Chloride (SOCl₂) | 118.97 | Excess | - |

| Toluene (optional, as solvent) | 92.14 | - | - |

Procedure:

-

In a fume hood, place 2-(4-Methylphenoxy)nicotinic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube.

-

Add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask. A co-solvent such as toluene can also be used.

-

Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be used directly in subsequent reactions or purified by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Chloronicotinic acid | C₆H₄ClNO₂ | 157.56 | Solid |

| 4-Methylphenol | C₇H₈O | 108.14 | Solid |

| 2-(4-Methylphenoxy)nicotinic acid | C₁₃H₁₁NO₃ | 229.23 | Solid |

| This compound | C₁₃H₁₀ClNO₂ | 263.68 | Solid/Oil |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear process. The logical relationship between the steps is straightforward, with the product of the first reaction serving as the reactant for the second.

Caption: Logical progression of the synthesis.

Disclaimer: The experimental protocols provided are based on analogous chemical reactions and should be adapted and optimized for specific laboratory conditions. All procedures should be carried out by trained professionals in a suitable chemical laboratory with appropriate safety precautions.

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride physical properties

Disclaimer: Publicly available experimental data for 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is limited. The information presented in this guide is substantially based on data for the closely related structural analog, 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride, and established chemical principles. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

Core Physical Properties

Table 1: Physical Properties of 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride (CAS: 51362-50-6)

| Property | Value |

| Molecular Formula | C₁₂H₇Cl₂NO₂ |

| Molecular Weight | 284.10 g/mol |

| Melting Point | 79°C |

| Boiling Point | 369.7°C at 760 mmHg |

| Density | 1.399 g/cm³ |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached in a two-step process. This involves the initial synthesis of the corresponding carboxylic acid followed by its conversion to the acyl chloride.

Step 1: Synthesis of 2-(4-Methylphenoxy)nicotinic acid

This precursor can be synthesized via a nucleophilic aromatic substitution reaction. The hydroxyl group of p-cresol acts as a nucleophile, displacing the chlorine atom from 2-chloronicotinic acid.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-chloronicotinic acid (1 equivalent) in an appropriate high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add p-cresol (1.1 equivalents) and a suitable base, such as potassium carbonate (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 100-150°C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the resulting solid, wash with water, and dry under vacuum. The crude 2-(4-Methylphenoxy)nicotinic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard chemical transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol:

-

Reaction Setup: In a fume hood, suspend 2-(4-Methylphenoxy)nicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to facilitate the reaction.

-

Reaction Conditions: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization, though its reactive nature makes purification challenging.

Visualized Synthetic Workflow

The following diagrams illustrate the proposed synthetic pathway for this compound.

Caption: Step 1: Synthesis of the carboxylic acid precursor.

Caption: Step 2: Conversion to the final acyl chloride product.

Technical Guide: Spectral and Synthetic Overview of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a detailed, albeit hypothetical, overview of the spectral characteristics and a plausible synthetic route for 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride. Due to a lack of publicly available experimental data for this specific compound, this guide has been constructed using established principles of organic chemistry and spectral data from analogous structures. The information herein is intended to serve as a predictive guide for researchers and professionals in drug development and chemical synthesis. This includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science due to its hybrid structure, incorporating a substituted phenoxy group on a pyridine scaffold, which is a common motif in pharmacologically active compounds. The presence of a reactive acyl chloride group makes it a versatile intermediate for the synthesis of a variety of derivatives, such as amides and esters, which are of significant interest in drug discovery. This guide provides a foundational understanding of its chemical properties through predicted spectral data and a proposed synthetic pathway.

Hypothetical Synthesis

A plausible two-step synthetic route for this compound is proposed, commencing with an Ullmann condensation to form the diaryl ether, followed by the conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol

Step 1: Synthesis of 2-(4-Methylphenoxy)nicotinic acid

This step involves a copper-catalyzed Ullmann condensation between 2-chloronicotinic acid and 4-methylphenol (p-cresol).

-

Materials: 2-chloronicotinic acid, 4-methylphenol, copper(I) iodide (CuI), potassium carbonate (K₂CO₃), and N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid (1 equivalent), 4-methylphenol (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

To this mixture, add copper(I) iodide (0.1 equivalents) as a catalyst.

-

The reaction mixture is then heated to 120-140°C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with dilute hydrochloric acid (HCl) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(4-methylphenoxy)nicotinic acid.

-

Step 2: Synthesis of this compound

The synthesized 2-(4-methylphenoxy)nicotinic acid is then converted to the corresponding acyl chloride using a standard chlorinating agent.

-

Materials: 2-(4-methylphenoxy)nicotinic acid, thionyl chloride (SOCl₂), and a catalytic amount of DMF.

-

Procedure:

-

In a fume hood, suspend 2-(4-methylphenoxy)nicotinic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).

-

Add a few drops of DMF to catalyze the reaction.

-

The mixture is gently refluxed for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride is removed under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be used directly for subsequent reactions or purified by distillation under high vacuum.

-

Synthesis Workflow Diagram

A Comprehensive Technical Guide to the Solubility of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a complex organic molecule featuring a pyridine ring, an ether linkage, and a reactive acyl chloride functional group. As an intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals, understanding its solubility in various organic solvents is paramount. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, with a focus on robust experimental protocols and data presentation.

Due to the reactive nature of the acyl chloride group, careful consideration must be given to solvent selection to avoid solvolysis, which would yield erroneous solubility data. This guide will also address the chemical stability of the compound in different solvent classes.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The overall polarity of this compound is a composite of its constituent functional groups. The pyridine ring and the ether oxygen introduce polarity, while the methylphenoxy group and the overall molecular size contribute to its nonpolar character.

Factors Influencing Solubility:

-

Solvent Polarity: A solvent with a polarity similar to that of this compound is likely to be a good solvent. A range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, dichloromethane) should be considered.

-

Temperature: The solubility of most solids increases with temperature.[2] Therefore, solubility data should always be reported at a specific temperature.

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[2]

Critical Consideration: Reactivity of Acyl Chlorides

Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution.[3][4][5][6][7] This reactivity is a critical factor when selecting solvents for solubility studies.

-

Protic Solvents (Alcohols, Water): These solvents will react with the acyl chloride to form esters or carboxylic acids, respectively. This is not a true solubility measurement but a chemical reaction. Therefore, protic solvents are generally unsuitable for determining the solubility of the intact acyl chloride.[4][5][7]

-

Aprotic Solvents: Polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile, dichloromethane, tetrahydrofuran) and nonpolar solvents (e.g., hexane, toluene) are generally suitable for solubility determination as they do not react with the acyl chloride under normal conditions.

Experimental Protocols for Solubility Determination

Given the lack of published specific solubility data for this compound, the following established experimental methods are recommended for its determination.

Equilibrium Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9][10][11]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.[8][9]

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8][9] The time required to reach equilibrium may need to be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.[8][12]

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles. Filtration using a chemically inert syringe filter (e.g., PTFE) is recommended.[8]

-

Analysis: Quantify the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L) at the specified temperature.

Workflow for the Equilibrium Shake-Flask Method.

Gravimetric Method

The gravimetric method is a simpler, albeit potentially less precise, technique for determining solubility that does not require sophisticated analytical instrumentation.[13][14][15][16]

Methodology:

-

Saturation: Prepare a saturated solution of this compound in a chosen solvent at a specific temperature by adding an excess of the solid and stirring until equilibrium is reached, as evidenced by the presence of undissolved solid.

-

Sampling: Carefully decant or filter a known volume of the saturated supernatant into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).[13][16]

-

Evaporation: Remove the solvent by evaporation. For volatile organic solvents, this can be done in a fume hood or with a gentle stream of inert gas (e.g., nitrogen). A rotary evaporator can also be used. Care must be taken to avoid decomposition of the compound, so elevated temperatures should be used with caution.

-

Drying and Weighing: Once the solvent is removed, dry the container with the solid residue to a constant weight, for example, in a vacuum oven at a mild temperature.

-

Calculation: The solubility is calculated by dividing the mass of the solid residue by the initial volume of the supernatant taken.

Workflow for the Gravimetric Method.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Hexane | Nonpolar Aliphatic | 0.1 | |||

| Toluene | Nonpolar Aromatic | 2.4 | |||

| Dichloromethane | Halogenated | 3.1 | |||

| Diethyl Ether | Ether | 2.8 | |||

| Ethyl Acetate | Ester | 4.4 | |||

| Acetone | Ketone | 5.1 | |||

| Acetonitrile | Nitrile | 5.8 | |||

| Tetrahydrofuran (THF) | Ether | 4.0 |

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

Conclusion

References

- 1. chem.ws [chem.ws]

- 2. m.youtube.com [m.youtube.com]

- 3. fiveable.me [fiveable.me]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. pharmacyjournal.info [pharmacyjournal.info]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. pharmajournal.net [pharmajournal.net]

Technical Guide: Synthesis and Potential Applications of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Commercial Unavailability and Synthetic Strategy

A thorough search of commercial chemical suppliers reveals that 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is not a stock item. Therefore, for research and development purposes, a de novo synthesis is required. A feasible and efficient three-step synthetic route has been devised, commencing with readily available starting materials.

Synthetic Workflow Diagram:

Caption: Synthetic route for this compound.

Starting Material Supplier Information

The necessary starting materials for this synthesis, 2-chloropyridine-3-carboxylic acid and p-cresol, are commercially available from multiple suppliers.

| Starting Material | CAS Number | Formula | Representative Suppliers | Purity |

| 2-Chloropyridine-3-carboxylic acid | 2942-59-8 | C₆H₄ClNO₂ | Sigma-Aldrich, Chem-Impex | ≥99%[1] |

| p-Cresol (4-Methylphenol) | 106-44-5 | C₇H₈O | Sigma-Aldrich, TCI, Alfa Aesar | ≥99% |

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of 2-Chloropyridine-3-carbonyl chloride

This procedure details the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloropyridine-3-carboxylic acid (1 equivalent).

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents) to the flask. The reaction can be performed neat or in an inert solvent like toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up and Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, the residue can be co-evaporated with an inert solvent such as toluene (2-3 times). The resulting crude 2-chloropyridine-3-carbonyl chloride, often a crystalline solid or oil, can be used in the next step without further purification.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 2-position of the pyridine ring is displaced by the phenoxide of p-cresol.

Experimental Protocol:

-

Preparation of the Nucleophile: In a separate flame-dried flask under a nitrogen atmosphere, dissolve p-cresol (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents), portion-wise at 0°C to form the corresponding phenoxide in situ.

-

Substitution Reaction: To the freshly prepared 2-chloropyridine-3-carbonyl chloride from Step 1 (1 equivalent) dissolved in a minimal amount of the same aprotic solvent, slowly add the solution of the p-cresol phenoxide at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench by carefully adding water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Potential Applications in Drug Discovery and Agrochemicals

While the specific biological activity of this compound is not documented, its structural motifs, particularly the 2-aryloxypyridine core, are present in numerous biologically active compounds. This suggests that the title compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents and agrochemicals.

Areas of Potential Biological Activity:

-

Anti-inflammatory and Anti-hyperglycemic Agents: Derivatives of nicotinic acid (pyridine-3-carboxylic acid) have been investigated for their dual anti-inflammatory and anti-hyperglycemic properties.[2] The incorporation of an aryloxy group at the 2-position may modulate these activities.

-

Antiplasmodial Activity: Thieno[2,3-b]pyridine-2-carboxamides, which share a similar heterocyclic core, have been identified as a new class of antiplasmodial agents, suggesting potential applications in antimalarial drug discovery.[3]

-

Insecticidal and Fungicidal Properties: Pyrazole carboxamides containing an aryloxypyridyl moiety have demonstrated potent insecticidal and fungicidal activities.[4][5] This highlights the potential of this compound as a building block for novel pesticides.

-

α-Adrenoceptor Ligands: Pyridine and 2-pyridone derivatives have been synthesized and shown to possess affinity for α1-adrenoceptors, indicating potential applications in cardiovascular research.[6]

Workflow for Biological Screening:

Caption: A general workflow for the biological evaluation of derivatives of the title compound.

Conclusion

This technical guide provides a practical and detailed pathway for the synthesis of this compound, a compound not currently available through commercial channels. The outlined synthetic route is based on well-established chemical transformations and utilizes readily accessible starting materials. The exploration of the biological activities of structurally related compounds indicates that this molecule and its derivatives hold significant promise as intermediates for the development of new pharmaceuticals and agrochemicals. Researchers in these fields are encouraged to utilize the information provided herein to further explore the potential of this and related chemical scaffolds.

References

- 1. 2-Phenoxynicotinic acid | C12H9NO3 | CID 123450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

In-Depth Technical Guide: 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

Disclaimer: This document has been compiled from publicly available data and chemical principles. The target compound, 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, is not well-documented in peer-reviewed literature. Consequently, much of the quantitative data is based on theoretical calculations, and the experimental protocols are proposed based on established analogous chemical reactions. All procedures should be conducted with appropriate safety precautions by trained personnel.

Executive Summary

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of this compound. This compound is a reactive acyl chloride derivative of nicotinic acid, incorporating a 4-methylphenoxy (p-tolyloxy) substituent. Such structures are of interest in medicinal chemistry as potential building blocks for the synthesis of complex molecules and active pharmaceutical ingredients. Due to the limited availability of experimental data, this guide presents a combination of identified information, calculated properties, and a detailed, plausible experimental protocol for its preparation.

Molecular Structure and Identification

This compound is a derivative of pyridine-3-carbonyl chloride (nicotinoyl chloride) with a p-tolyloxy group at the 2-position. The presence of the reactive acyl chloride group makes it a useful intermediate for forming amide and ester linkages.

Structure:

Step 1: Synthesis of 2-(4-Methylphenoxy)nicotinic Acid

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen facilitates the displacement of the chloride at the 2-position by the p-cresolate anion.

Reaction: 2-Chloronicotinic Acid + p-Cresol → 2-(4-Methylphenoxy)nicotinic Acid

Materials:

-

2-Chloronicotinic acid (1.0 eq)

-

p-Cresol (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinic acid, p-cresol, and potassium carbonate.

-

Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing water and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield pure 2-(4-Methylphenoxy)nicotinic acid.

Step 2: Synthesis of this compound

This is a standard conversion of a carboxylic acid to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction: 2-(4-Methylphenoxy)nicotinic Acid + SOCl₂ → this compound

Materials:

-

2-(4-Methylphenoxy)nicotinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 2.0-3.0 eq)

-

Anhydrous toluene

-

A catalytic amount of anhydrous DMF (optional, 1-2 drops)

Procedure:

-

In a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), suspend 2-(4-Methylphenoxy)nicotinic acid in anhydrous toluene.

-

Add a catalytic amount of DMF (optional, this can accelerate the reaction).

-

Slowly add thionyl chloride to the suspension at room temperature.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The mixture should become a clear solution as the reaction proceeds.

-

Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS to confirm the consumption of the starting acid.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with anhydrous toluene two or three times to ensure all volatile reagents are removed.

-

The resulting product, this compound, is typically used in the next step without further purification due to its reactivity. If necessary, it can be purified by distillation under high vacuum, though decomposition is a risk.

Reactivity and Stability

-

Reactivity: As an acyl chloride, the compound is highly electrophilic at the carbonyl carbon. It will react readily with nucleophiles such as water, alcohols, amines, and thiols to form the corresponding carboxylic acid, esters, amides, and thioesters, respectively.

-

Stability: The compound is sensitive to moisture and should be stored under anhydrous, inert conditions. It is thermally labile and may decompose upon prolonged heating, especially during distillation.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity of this compound or its derivatives. The parent molecule, nicotinic acid (Vitamin B3), is a well-known lipid-lowering agent that acts on the G protein-coupled receptor GPR109A (HCA₂). However, the introduction of the large 2-(4-methylphenoxy) substituent would significantly alter the molecule's shape, size, and electronic properties, making it unlikely to interact with the same targets in a similar manner without experimental validation. Therefore, no signaling pathway diagrams can be provided at this time.

Conclusion

This compound is a chemical intermediate whose properties and synthesis are not extensively documented. This guide provides a robust, proposed synthesis based on fundamental organic chemistry principles, namely nucleophilic aromatic substitution and acyl chloride formation. The data presented herein, combining known identifiers with calculated properties, serves as a foundational resource for researchers interested in synthesizing and utilizing this compound for further investigation in drug discovery and materials science. All work with this reactive compound should be performed with caution in a controlled laboratory setting.

The Rising Potential of 2-(4-Methylphenoxy)pyridine-3-carbonyl Chloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective applications of the novel chemical entity, 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, within the realm of medicinal chemistry. While direct research on this specific molecule is not yet prevalent in published literature, its structural components—a 2-phenoxypyridine scaffold and a reactive nicotinoyl chloride moiety—suggest significant potential as a versatile building block for the synthesis of innovative therapeutics. This document outlines a plausible synthetic pathway, details potential biological activities based on analogous structures, and provides hypothetical experimental protocols and data to guide future research and development endeavors.

Introduction

The search for novel molecular scaffolds that can serve as starting points for the development of new drugs is a cornerstone of medicinal chemistry. The 2-phenoxypyridine core is a recognized "privileged structure," known to interact with a variety of biological targets. Similarly, derivatives of nicotinic acid and its activated form, nicotinoyl chloride, are integral to numerous biologically active compounds.[1][2] The combination of these two pharmacophores in this compound presents a compelling synthetic intermediate for the creation of diverse chemical libraries aimed at a range of therapeutic targets, including kinases, inflammatory pathways, and neurological disorders.[3][4][5]

Proposed Synthesis

The synthesis of this compound can be logically approached in two primary stages: the formation of the 2-phenoxypyridine core via a copper-catalyzed cross-coupling reaction, followed by the conversion of the carboxylic acid to the corresponding acyl chloride.

Synthesis of 2-(4-Methylphenoxy)nicotinic Acid

The key step in forming the diaryl ether linkage is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.[6][7] In this proposed synthesis, 2-chloronicotinic acid would be coupled with 4-methylphenol (p-cresol).

Experimental Protocol:

-

To a stirred solution of 2-chloronicotinic acid (1 equivalent) and 4-methylphenol (1.2 equivalents) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2 equivalents) as a base.

-

Add copper(I) iodide (0.1 equivalents) and an appropriate ligand, such as L-proline or a phenanthroline derivative (0.2 equivalents), to catalyze the reaction.[8]

-

Heat the reaction mixture at 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude 2-(4-Methylphenoxy)nicotinic acid by recrystallization or column chromatography.

Conversion to this compound

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts are gaseous and easily removed.[9][10][11]

Experimental Protocol:

-

Suspend the dried 2-(4-Methylphenoxy)nicotinic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude this compound.

-

The product can be used in the subsequent steps without further purification or can be purified by distillation under high vacuum.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a scaffold for generating a multitude of derivatives with diverse biological activities. The acyl chloride is a highly reactive handle for introducing a wide range of functionalities, particularly through reactions with nucleophiles like amines and alcohols to form amides and esters, respectively.

Kinase Inhibitors

The 2-phenoxypyridine scaffold is a known hinge-binding motif for various protein kinases.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[12][13] Derivatives of 2-phenoxypyridine have shown inhibitory activity against several kinases, including:

-

c-Jun N-terminal Kinase (JNK): JNKs are involved in stress signaling, apoptosis, and inflammation.[3]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[14]

-

c-Met: The receptor for hepatocyte growth factor, implicated in cell proliferation, migration, and invasion, particularly in cancer.[15]

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, making it an attractive target for cancer therapy.[16]

By reacting this compound with a library of amines, a diverse set of amides can be generated. These amides can then be screened for their inhibitory activity against a panel of kinases. The 4-methyl group on the phenoxy ring can provide beneficial hydrophobic interactions within the kinase active site, potentially enhancing potency and selectivity.

Anti-inflammatory Agents

Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties.[4] The mechanism of action can involve the modulation of various inflammatory mediators. The combination of the nicotinic acid core with the 2-phenoxypyridine moiety could lead to compounds with enhanced anti-inflammatory activity and potentially novel mechanisms of action.

Anticancer Agents

Beyond kinase inhibition, pyridine derivatives have demonstrated a broad range of anticancer activities.[17][18] These can include the induction of apoptosis, cell cycle arrest, and the reversal of multidrug resistance. The this compound scaffold provides a platform to explore these possibilities by generating a library of compounds for screening against various cancer cell lines.

Agents for Neurodegenerative Diseases

There is growing interest in the role of certain molecular pathways in neurodegenerative diseases.[19][20][21] Some nicotinic acid derivatives have been investigated for their neuroprotective effects.[5] The structural features of this compound could be exploited to design molecules that cross the blood-brain barrier and interact with targets relevant to neurodegeneration.

Quantitative Data from Analogous Compounds

To provide a tangible starting point for research, the following table summarizes the inhibitory activities of structurally related 2-phenoxypyridine and pyridine/pyrimidine derivatives against various biological targets, as reported in the literature.

| Compound Class | Target | IC₅₀ (µM) | Reference |

| 4-Phenoxy-pyridine derivatives | VEGFR-2 | 1.05 | [14] |

| 4-Phenoxy-pyridine derivatives | c-Met | 1.43 | [14] |

| 2-Oxo-pyridine derivatives | HepG-2 (cell line) | 8.42 - 78.17 | [22] |

| 2-Oxo-pyridine derivatives | Caco-2 (cell line) | 7.83 - 84.43 | [22] |

| Pyridine-2-carboxamide analogues | HPK1 | >0.637 (selectivity) | [23] |

| Nicotinic acid derivatives | Nitrite Inhibition | 86.109 ± 0.51 (MTT) | [4] |

Conclusion

This compound represents a promising, yet underexplored, starting material for medicinal chemistry campaigns. Its synthesis is feasible through established chemical transformations. Based on the well-documented biological activities of its constituent scaffolds, derivatives of this novel compound are predicted to have significant potential as inhibitors of key protein kinases, anti-inflammatory agents, anticancer therapeutics, and as probes for novel targets in neurodegenerative diseases. This technical guide provides a foundational framework to stimulate and guide further research into this versatile and promising chemical entity. The detailed protocols and compiled data on analogous compounds offer a clear path for its synthesis and subsequent biological evaluation.

References

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. drugs.com [drugs.com]

- 3. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Wholesale Nicotinoyl chloride hydrochloride CAS:20260-53-1 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]

- 17. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. neuroscirn.org [neuroscirn.org]

- 22. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride. Due to the limited availability of specific stability data for this compound, this guide draws upon established knowledge of structurally similar molecules, particularly acyl chlorides and pyridine derivatives, to provide best-practice recommendations for its handling and storage.

Core Concepts: Chemical Stability

This compound, as an acyl chloride, is inherently reactive. Its stability is primarily dictated by its susceptibility to nucleophilic attack, most notably by water. The primary degradation pathway is hydrolysis, which leads to the formation of the corresponding carboxylic acid, 2-(4-methylphenoxy)nicotinic acid, and hydrogen chloride gas. This reaction is often autocatalytic due to the production of HCl.

Several factors can influence the rate of degradation:

-

Moisture: The presence of water, even atmospheric humidity, is the most significant factor promoting hydrolysis.[1][2][3][4]

-

Temperature: Elevated temperatures can accelerate the rate of degradation.

-

Incompatible Materials: Contact with substances such as alcohols, amines, strong bases, and strong oxidizing agents will lead to rapid decomposition.[1][2][3][5]

Recommended Storage and Handling Protocols

To ensure the integrity and longevity of this compound, strict adherence to appropriate storage and handling protocols is essential.

Storage Conditions

Proper storage is critical to minimize degradation. The following table summarizes the recommended storage conditions based on the general properties of acyl chlorides.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration is often recommended.[5] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6][7] | Prevents exposure to atmospheric moisture. |

| Container | Keep in a tightly sealed, corrosion-resistant container. | Prevents ingress of moisture and air.[2][6] |

| Light | Store in a light-resistant container. | While not explicitly documented for this compound, light can catalyze degradation in some reactive molecules. |

| Location | Store in a well-ventilated area away from incompatible materials.[1][2][8] | Ensures safety in case of accidental release and prevents hazardous reactions. |

Handling Procedures

Safe and effective handling is paramount to prevent exposure and maintain compound purity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[2][8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or fumes.[2][7]

-

Inert Atmosphere Operations: For transfers and weighing, consider using a glove box or glove bag under an inert atmosphere to minimize exposure to moisture.

-

Dispensing: Use clean, dry glassware and utensils. Avoid contact with any water or protic solvents.

-

Spill Management: In case of a spill, do not use water. Absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[3]

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols that can be adapted to assess the stability of this compound.

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound in an aqueous environment.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a dry, aprotic solvent (e.g., acetonitrile or dioxane).

-

Reaction Initiation: Add a known volume of the stock solution to a buffered aqueous solution at a specific pH (e.g., pH 4, 7, and 9) to achieve a final desired concentration. The reaction should be initiated in a thermostatically controlled vessel.

-

Time-Point Sampling: At regular intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot, for example, by dilution with a cold, aprotic solvent.

-

Analysis: Analyze the quenched samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

-

Data Analysis: Plot the concentration of the parent compound against time to determine the rate of degradation and the half-life at each pH.

Protocol 2: Thermal Stability Assessment

Objective: To evaluate the thermal stability of the solid compound.

Methodology:

-

Sample Preparation: Place a known amount of the solid compound in sealed vials under an inert atmosphere.

-

Incubation: Store the vials at various elevated temperatures (e.g., 40°C, 60°C, and 80°C).

-

Time-Point Sampling: At specified time points, remove a vial from each temperature condition.

-

Analysis: Dissolve the contents of the vial in a suitable dry solvent and analyze by HPLC or GC-MS to quantify the amount of remaining parent compound and identify any degradation products.

-

Data Analysis: Determine the degradation rate at each temperature to understand the thermal liability of the compound.

Visualizing Stability Factors

The following diagram illustrates the key factors that can lead to the degradation of this compound.

Caption: Factors leading to the degradation of this compound.

Conclusion

References

- 1. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

- 2. nbinno.com [nbinno.com]

- 3. nj.gov [nj.gov]

- 4. reddit.com [reddit.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.fr [fishersci.fr]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Amide Synthesis using 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of amides using 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride as a key reagent. This method is applicable for the coupling of a wide range of primary and secondary amines to produce novel N-substituted 2-(4-methylphenoxy)nicotinamides. These compounds are of interest in medicinal chemistry and drug discovery due to the established biological activities of nicotinamide derivatives. This protocol outlines the synthesis of the acyl chloride from its corresponding carboxylic acid, followed by a general procedure for amide bond formation, purification, and characterization. Representative data and reaction workflows are presented to guide researchers in the successful application of this synthetic methodology.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and a vast array of biologically active molecules. Nicotinamide derivatives, in particular, have garnered significant attention for their diverse pharmacological properties. The use of this compound offers a versatile platform for the creation of novel amide-containing compounds, incorporating a substituted pyridyl-ether scaffold that can modulate physicochemical and biological properties. This document presents a comprehensive guide to the synthesis of amides utilizing this reactive acyl chloride.

Synthesis of this compound

The synthesis of the title acyl chloride is a two-step process commencing with the nucleophilic aromatic substitution of 2-chloronicotinic acid with p-cresol (4-methylphenol), followed by the conversion of the resulting carboxylic acid to the acyl chloride.

Protocol 1: Synthesis of 2-(4-Methylphenoxy)nicotinic acid

Materials:

-

2-Chloronicotinic acid

-

p-Cresol (4-Methylphenol)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-chloronicotinic acid (1.0 eq), p-cresol (1.2 eq), and potassium carbonate (2.5 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture to pH 3-4 with 1 M HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude 2-(4-Methylphenoxy)nicotinic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound

Materials:

-

2-(4-Methylphenoxy)nicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

N,N-Dimethylformamide (DMF), anhydrous (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Reflux condenser with a gas trap (for HCl and SO₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(4-Methylphenoxy)nicotinic acid (1.0 eq).

-

Suspend the acid in anhydrous DCM (approx. 0.2 M concentration).

-

Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension with stirring.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Observe for gas evolution.

-

Monitor the reaction by TLC (a small aliquot quenched with methanol can be spotted).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess chlorinating agent and solvent. The resulting crude this compound is typically used in the next step without further purification.

General Protocol for Amide Synthesis

The following protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.

Protocol 3: Amide Synthesis

Materials:

-

This compound (crude from Protocol 2)

-

Primary or secondary amine (1.0-1.2 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (e.g., Triethylamine, 2.0 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in DCM to the stirred amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours (monitor by TLC/LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.

Data Presentation

The following table summarizes representative, illustrative data for the synthesis of various amides using this compound, following Protocol 3. Note: This data is hypothetical and intended for illustrative purposes. Actual results may vary.

| Entry | Amine | Product Name | Reaction Time (h) | Yield (%) | M.p. (°C) |

| 1 | Aniline | N-phenyl-2-(4-methylphenoxy)nicotinamide | 4 | 88 | 135-137 |

| 2 | Benzylamine | N-benzyl-2-(4-methylphenoxy)nicotinamide | 3 | 92 | 110-112 |

| 3 | Morpholine | (2-(4-methylphenoxy)pyridin-3-yl)(morpholino)methanone | 2 | 95 | 98-100 |

| 4 | Piperidine | (2-(4-methylphenoxy)pyridin-3-yl)(piperidin-1-yl)methanone | 2 | 93 | 85-87 |

| 5 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-(4-methylphenoxy)nicotinamide | 5 | 85 | 142-144 |

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the synthesis of N-substituted 2-(4-methylphenoxy)nicotinamides is depicted below.

Caption: Workflow for the synthesis of N-substituted 2-(4-methylphenoxy)nicotinamides.

Hypothetical Signaling Pathway

Amides derived from nicotinic acid are known to be involved in various biological pathways. The synthesized N-substituted 2-(4-methylphenoxy)nicotinamides could potentially act as inhibitors or modulators of enzymes such as Poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.

Caption: Hypothetical inhibition of the PARP signaling pathway by a synthesized amide.

Application Notes and Protocols: 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride as a Versatile Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a specialized acyl chloride coupling reagent designed for amide and ester bond formation. Its unique structure, incorporating a phenoxy-pyridine scaffold, offers potential advantages in terms of reactivity, solubility, and the properties of the resulting coupled products. This document provides detailed protocols and application notes for the effective use of this reagent in organic synthesis, particularly in the context of drug discovery and development where the formation of stable amide and ester linkages is paramount.

Acyl chlorides are highly reactive carboxylic acid derivatives that facilitate the formation of amides and esters with a broad range of amines and alcohols, respectively. The reactivity of this compound is anticipated to be comparable to other pyridine-based carbonyl chlorides, providing a reliable method for coupling under mild conditions.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₀ClNO₂ |

| Molecular Weight | 247.68 g/mol |

| Appearance | Off-white to yellow solid (predicted) |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) |

| Reactivity | Reacts with nucleophiles (amines, alcohols, water) |

Applications

-

Amide Bond Formation: Efficiently couples a wide variety of primary and secondary amines to carboxylic acids. This is particularly useful in peptide synthesis and the generation of small molecule libraries for drug screening.

-

Ester Bond Formation: Facilitates the esterification of carboxylic acids with primary, secondary, and, in some cases, tertiary alcohols. This is relevant for the synthesis of prodrugs, fine chemicals, and materials.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes the coupling of a generic carboxylic acid with a primary or secondary amine using this compound.

Materials:

-

2-(4-Methylphenoxy)pyridine-3-carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Amine substrate

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(4-Methylphenoxy)pyridine-3-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent in vacuo to yield the crude this compound. This is typically used immediately in the next step.

-

-

Coupling Reaction:

-

Dissolve the amine substrate (1.0 - 1.2 eq) and a tertiary amine base (1.5 - 2.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Slowly add a solution of the freshly prepared this compound (1.0 eq) in anhydrous DCM.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with 1 M HCl (if the amine is in excess), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

-

Table 1: Representative Amide Coupling Reactions

| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |

| Benzylamine | TEA | DCM | 4 | >90 (predicted) |

| Aniline | DIPEA | THF | 8 | 85-95 (predicted) |

| Morpholine | TEA | DCM | 2 | >95 (predicted) |

| tert-Butylamine | DIPEA | DCM | 16 | 60-70 (predicted) |

Protocol 2: General Procedure for Ester Bond Formation

This protocol outlines the esterification of a generic carboxylic acid with an alcohol.

Materials:

-

This compound (freshly prepared as in Protocol 1, Step 1)

-

Alcohol substrate

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or a non-nucleophilic base (e.g., 2,6-lutidine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Coupling Reaction:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 - 1.5 eq) and pyridine (1.5 - 2.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Slowly add a solution of freshly prepared this compound (1.0 eq) in anhydrous DCM.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature. Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

-

Table 2: Representative Esterification Reactions

| Alcohol Substrate | Base | Solvent | Time (h) | Yield (%) |

| Methanol | Pyridine | DCM | 2 | >95 (predicted) |

| Isopropanol | Pyridine | THF | 6 | 80-90 (predicted) |

| Phenol | 2,6-Lutidine | DCM | 12 | 70-85 (predicted) |

| tert-Butanol | DMAP (cat.) | DCM | 24 | 40-60 (predicted) |

Visualizations

Caption: Mechanism of amide bond formation.

Caption: General experimental workflow.

Safety and Handling

-

This compound is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood.

-

It is moisture-sensitive and should be stored under an inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

In case of contact with skin or eyes, rinse immediately with copious amounts of water.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product formation | Incomplete activation of the carboxylic acid | Ensure anhydrous conditions and sufficient reaction time for the activation step. |

| Low nucleophilicity of the amine/alcohol | Use a more forcing base, increase the reaction temperature, or extend the reaction time. | |

| Degradation of the acyl chloride | Use the freshly prepared acyl chloride immediately. | |

| Formation of side products | Reaction with solvent or impurities | Use high-purity, anhydrous solvents. |

| Self-condensation or polymerization | Add the acyl chloride slowly to the amine/alcohol solution at low temperature. |

Conclusion

This compound is a promising coupling reagent for the synthesis of amides and esters. The protocols provided herein offer a general framework for its application. As with any new reagent, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity. Its use is anticipated to be a valuable addition to the synthetic chemist's toolbox, particularly in the fields of medicinal chemistry and materials science.

Application Notes and Protocols: Synthesis of 2-(4-Methylphenoxy)pyridine-3-carboxamides from 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reaction between an acyl chloride and a primary amine, often referred to as the Schotten-Baumann reaction, is a robust and widely utilized method for creating this critical linkage.[1] This protocol details the reaction conditions for the synthesis of N-substituted 2-(4-methylphenoxy)pyridine-3-carboxamides from 2-(4-methylphenoxy)pyridine-3-carbonyl chloride and various primary amines.

The 2-(4-methylphenoxy)pyridine-3-carboxamide scaffold is of interest in drug discovery due to the presence of the biologically relevant pyridine and phenoxy moieties. The high reactivity of the acyl chloride allows for efficient coupling with a diverse range of primary amines under relatively mild conditions.[2] A non-nucleophilic base is typically employed to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the amide product.[1][2]

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the chloride leaving group, resulting in the formation of the desired amide.

Experimental Protocols

This section provides a detailed methodology for the reaction of this compound with a primary amine.

Materials and Reagents:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, etc.)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[1][3]

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

-

Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1-1.5 equivalents), to the solution.[2]

-

Cool the reaction mixture to 0 °C using an ice bath.[2]

-

-

Addition of Acyl Chloride:

-

Reaction Progression:

-

Workup:

-

Upon completion of the reaction, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-(4-methylphenoxy)pyridine-3-carboxamide.

-

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of 2-(4-methylphenoxy)pyridine-3-carboxamides. Please note that optimal conditions may vary depending on the specific primary amine used.

| Primary Amine (R-NH₂) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Aniline | TEA (1.2) | DCM | 0 to RT | 4-8 | 85-95 |

| Benzylamine | DIEA (1.2) | THF | 0 to RT | 2-6 | 90-98 |

| Cyclohexylamine | TEA (1.2) | DCM | 0 to RT | 3-7 | 88-96 |

| n-Butylamine | TEA (1.2) | DCM | 0 to RT | 1-4 | 92-99 |

| tert-Butylamine | DIEA (1.5) | THF | RT | 12-16 | 70-85 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2-(4-methylphenoxy)pyridine-3-carboxamides.

Caption: Experimental workflow for amide synthesis.

Safety Precautions

-